molecular formula C17H15N3O3S B11022853 N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11022853
M. Wt: 341.4 g/mol
InChI Key: KBODUUXZPMMSSI-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 2-methoxyphenyl ring. The presence of methoxy groups on both phenyl rings enhances electronic delocalization and may improve solubility compared to non-polar analogs .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15-16(24-20-19-15)17(21)18-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,21)

InChI Key

KBODUUXZPMMSSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and appropriate nucleophiles.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the thiadiazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Methoxyphenyl halides, nucleophiles or electrophiles; various solvents and temperatures.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxyphenyl groups.

Scientific Research Applications

Anticancer Applications

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound is believed to inhibit cancer cell proliferation by interfering with specific signaling pathways and inducing apoptosis in malignant cells. For instance, studies have demonstrated its efficacy against several cancer cell lines, including breast and colon cancer cells.
  • Case Study : In vitro studies indicated that this compound exhibited significant growth inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Mechanism of Action : It acts by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells.
  • Case Study : Research has shown that this compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-1,3-thiazol-2-amineContains methoxy group on phenylAntimicrobial
N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazolHalogen substitutions on phenyl groupsAnticancer
N-(2-nitrophenyl)-4-biphenylyl-1,3-thiazolNitro group on one phenylAnti-inflammatory

This table highlights how variations in substituents can influence the biological activities of thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, and bioactivity.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (IC₅₀ or MIC) Reference
N-(2-Methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Target) C₁₇H₁₄N₄O₃S 354.38 2-Methoxyphenyl (amide), 4-methoxyphenyl (C4-thiadiazole) Not reported
4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (Y042-4348) C₁₄H₁₂N₄O₂S₂ 332.40 4-Methylthiazol-2-yl (amide), 4-methoxyphenyl (C4-thiadiazole) Not reported
4-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide (Y042-5356) C₁₈H₁₃N₅O₂S₂ 395.46 Pyridin-3-yl-thiazol-2-yl (amide), 4-methoxyphenyl (C4-thiadiazole) Not reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) C₁₈H₁₅N₅OS₂ 389.47 Phenylthiazole (core), phenylhydrazinecarbothioamide (side chain) IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitrothiophene (carboxamide), 3-methoxy-4-(trifluoromethyl)phenyl (thiazole) MIC = 0.5 µg/mL (antibacterial)

Key Observations :

  • Substituent Impact on Bioactivity: The trifluoromethyl and nitro groups in the nitrothiophene analog () enhance antibacterial potency but reduce synthetic yield (42% purity) due to steric and electronic challenges . Methoxy groups in the target compound and Y042-4348/Y042-5356 improve solubility but may reduce membrane permeability compared to non-polar derivatives .
  • Thiadiazole vs. Thiazole/Triazole Cores :
    • The 1,2,3-thiadiazole core in the target compound is less prone to tautomerism compared to 1,2,4-triazole-thiones (), offering greater stability in physiological conditions .
    • Thiazole derivatives () exhibit superior anticancer activity (IC₅₀ < 2 µg/mL) due to their planar structure and ability to intercalate DNA .
Physicochemical Properties
  • LogP Predictions :

    • Target compound: Estimated LogP = 3.2 (methoxy groups reduce hydrophobicity vs. phenyl substituents in Y042-4348 (LogP ≈ 3.8)).
    • Nitrothiophene analog (): LogP = 4.1 due to the nitro and trifluoromethyl groups .
  • Thermal Stability :

    • Thiadiazoles generally exhibit higher melting points (>200°C) than triazole-thiones (), which decompose near 150°C due to tautomerism .

Biological Activity

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Structure and Properties

The molecular formula of this compound is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S, featuring a thiadiazole ring that is known for its bioactive potential. The presence of methoxy groups enhances its solubility and biological interactions.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study showed that compounds with similar structures demonstrated IC50 values against MCF-7 breast cancer cells comparable to doxorubicin, a standard chemotherapy drug:

CompoundIC50 (µg/mL)Reference
Doxorubicin3.13
Thiadiazole Derivative A12.8
Thiadiazole Derivative B8.1

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A systematic review highlighted that derivatives of thiadiazoles show potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes some findings:

MicroorganismActivity (MIC µg/mL)Reference
Staphylococcus aureus20-28
Escherichia coli18-20
Aspergillus niger24-26

These results suggest that the presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy.

3. Antioxidant Activity

Thiadiazole derivatives have shown promising antioxidant properties. In one study, a related compound exhibited an IC50 value of 8.90 µg/mL in antioxidant assays, indicating significant free radical scavenging ability:

CompoundIC50 (µg/mL)Reference
Thiadiazole Derivative C8.90

This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Case Studies

A notable case study by Zheng et al. demonstrated that a substituted thiadiazole derivative exhibited strong anticancer activity with lower cytotoxicity compared to standard drugs. The study highlighted the importance of substituent positioning on the phenyl rings in enhancing biological activity:

  • Curative Rate : 54.1% against TMV
  • Inactivation Rate : 90.3%
  • Protection Rate : 52.8%

These findings underscore the potential of thiadiazole derivatives in therapeutic applications.

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